Dicyclopentyl(dimethoxy)silane
Overview
Description
Dicyclopentyl(dimethoxy)silane is a compound that falls within the broader category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. While the specific compound dicyclopentyl(dimethoxy)silane is not directly mentioned in the provided papers, these papers discuss various silane derivatives and their properties, which can provide insights into the behavior and characteristics of silanes in general.
Synthesis Analysis
The synthesis of silane compounds often involves the manipulation of silicon-halogen bonds, as seen in the preparation of cyclosilane derivatives with electropositive substituents . The reduction of dihalocyclopentasilanes with potassium, for example, leads to the formation of a potassium silyl anion and a fused tricyclic silane . Similarly, silane coupling agents with fluorocarbon chains are synthesized through hydrosilylation reactions, followed by treatment with sodium methoxide . These methods highlight the versatility of silane chemistry and the potential routes that could be explored for the synthesis of dicyclopentyl(dimethoxy)silane.
Molecular Structure Analysis
The molecular structure of silane compounds can be quite complex, as evidenced by the synthesis of irregular tetra-branched star polysiloxanes and the preparation of cyclopentyl-substituted cage hexasilsesquioxanes . These structures demonstrate the ability of silicon to form various bond angles and coordination environments, which would also be relevant to the molecular structure of dicyclopentyl(dimethoxy)silane.
Chemical Reactions Analysis
Silane compounds participate in a variety of chemical reactions. For instance, the reduction of dihalocyclopentasilanes suggests the transient formation of a homocyclic silylene intermediate . The hydrosilylation reactions used to synthesize silane coupling agents and the highly diastereoselective hydrosilation reactions to produce spirocyclic siloxanes are examples of the chemical reactivity of silanes. These reactions could provide a framework for understanding the types of chemical transformations that dicyclopentyl(dimethoxy)silane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are influenced by their molecular structure. For example, the thermal stability, glass transition temperatures, and surface properties of polysiloxane films are determined by their specific chemical makeup . The oxidation resistance of modified glass surfaces using silane coupling agents and the stereochemical control in hydrosilation reactions are also indicative of the properties that might be expected from dicyclopentyl(dimethoxy)silane.
Scientific Research Applications
Surface Modification
- Silane coupling agents like dicyclopentyl(dimethoxy)silane have been used for surface modification of materials. For example, its derivatives were employed for the surface modification of glass plates, enhancing properties like water and oleic acid contact angles, indicating significant modification ability (Yoshino et al., 1993).
Polymerization Catalysts
- This compound has been used as an external electron donor in propylene polymerization, influencing the polymerization activity and the isotacticity of polypropylene. Studies found that certain combinations of dicyclopentyl(dimethoxy)silane with other agents can improve polymer properties (Beijing, 2014).
Material Properties Enhancement
- Research has shown that silane coupling agents, including variants of dicyclopentyl(dimethoxy)silane, can improve the thermal stability and flame retardancy of materials like polypropylene (Li et al., 2005).
Interfacial Strength Improvement
- In the context of composite materials, dicyclopentyl(dimethoxy)silane and its related compounds have been used to enhance the interfacial shear strength in basalt fiber-epoxy systems (Park & Subramanian, 1991).
Chemical Synthesis
- This silane has been involved in the synthesis of novel organic compounds, such as in the preparation of siloxacyclopentene containing 1,3-dienes via intramolecular hydrosilylation of alkyne functional groups (Pidaparthi & Welker, 2007).
Battery Technology
- Variants of dicyclopentyl(dimethoxy)silane have been investigated as additives in lithium-ion battery electrolytes, showing potential in enhancing performance and stability (Xia et al., 2008).
Corrosion Protection
- Silane-based coatings, including those derived from dicyclopentyl(dimethoxy)silane, have been used to enhance corrosion resistance and adhesion properties in various applications (Parhizkar et al., 2018).
Effects on Cement Hydration
- The effects of silanes, including dicyclopentyl(dimethoxy)silane, on cement hydration and mechanical properties have been studied, showing their potential in construction materials (Feng et al., 2016).
Safety And Hazards
Dicyclopentyl(dimethoxy)silane may cause skin irritation and serious eye damage . It is very toxic to aquatic life with long-lasting effects . In case of skin contact, it is advised to wash with plenty of water and get medical advice if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing, and immediately call a poison center or doctor .
properties
IUPAC Name |
dicyclopentyl(dimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYDYZLEAQGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC1)(C2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888929 | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dicyclopentyldimethoxysilane | |
CAS RN |
126990-35-0 | |
Record name | Dicyclopentyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126990-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126990350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclopentyldimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopentane,1,1'-(dimethoxysilylene)bis- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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